molecular formula C18H29N3O4S B2889479 N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)isobutyramide CAS No. 1021040-87-8

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)isobutyramide

Numéro de catalogue: B2889479
Numéro CAS: 1021040-87-8
Poids moléculaire: 383.51
Clé InChI: GHFCKBQBGMGVCR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound is a derivative of piperazine, which is a six-membered ring containing two nitrogen atoms . Piperazines are important in medicinal chemistry due to their many pharmacological properties .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized and characterized using spectroscopic techniques .


Molecular Structure Analysis

The compound likely contains a piperazine ring, which is a six-membered ring with two nitrogen atoms . Theoretical calculations such as DFT can be used to determine geometric parameters and spectroscopic data .

Applications De Recherche Scientifique

5-HT7 Receptor Antagonists Research has identified compounds, including derivatives similar to N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)isobutyramide, as potent 5-HT7 receptor antagonists. These compounds have been evaluated for their IC50 values, with most showing significant activity. The research suggests these derivatives, due to their structure and activity, could have applications in treating conditions related to 5-HT7 receptor interactions (Yoon et al., 2008).

PPARpan Agonists Synthesis A potent PPARpan agonist, 2-{4-[({4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)thio]phenoxy}-2-methylpropanoic acid, was synthesized efficiently. This compound demonstrates the potential of derivatives of this compound in the development of drugs targeting PPAR receptors, highlighting their utility in treating metabolic diseases (Guo et al., 2006).

HIV-1 Reverse Transcriptase Inhibitors Derivatives have been explored for their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors. The modifications in the aryl moiety of these compounds have led to enhanced potency, indicating the importance of the this compound structure in developing new antiviral agents (Romero et al., 1994).

Antimicrobial Activities Synthetic efforts have led to new 1,2,4-Triazole derivatives, including those related to this compound, displaying significant antimicrobial activities. These findings underscore the potential utility of such compounds in addressing microbial resistance and developing new antimicrobial agents (Bektaş et al., 2007).

Selective Serotonin 4 Receptor Agonists Research into benzamide derivatives, including structures similar to this compound, has indicated potential applications as selective serotonin 4 receptor agonists. These compounds have been evaluated for their effects on gastrointestinal motility, highlighting their therapeutic potential in treating gastrointestinal disorders (Sonda et al., 2004).

Orientations Futures

While specific future directions for this compound are not available, similar compounds are being studied for their potential in treating various conditions, including neurological and psychiatric conditions .

Propriétés

IUPAC Name

N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O4S/c1-15(2)18(22)19-9-4-14-26(23,24)21-12-10-20(11-13-21)16-5-7-17(25-3)8-6-16/h5-8,15H,4,9-14H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFCKBQBGMGVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.